molecular formula C24H25ClN6O B2679293 N-(4-chlorobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide CAS No. 1207050-00-7

N-(4-chlorobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide

Cat. No. B2679293
CAS RN: 1207050-00-7
M. Wt: 448.96
InChI Key: GUWUIIGDZRAFFH-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide is a useful research compound. Its molecular formula is C24H25ClN6O and its molecular weight is 448.96. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Adenosine Receptor Antagonism and Potential Antidepressant Activity

Research on a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which are structurally related to the compound , has revealed their potential as potent adenosine receptor antagonists. These compounds have shown therapeutic potential as novel and rapid-acting antidepressant agents, primarily through acute administration reducing immobility in behavioral despair models in rats. Optimal activity in these tests is associated with specific substituents that contribute to binding avidly and selectively to adenosine A1 and A2 receptors. This suggests a potential route for developing new antidepressants that target these mechanisms (Sarges et al., 1990).

Positive Inotropic Activity

Derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline structure have also been evaluated for their positive inotropic activity, which is the ability to increase the force of heart muscle contractions. Compounds such as N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives have been synthesized and tested, showing favorable activity compared to standard drugs like milrinone. This suggests potential applications in developing treatments for heart conditions requiring enhanced myocardial contractility (Zhang et al., 2008).

Synthesis and Antibacterial Activity

Research into the synthesis of new derivatives and their biological activities continues to be a significant area of interest. For example, studies on the synthesis of certain substituted quinoxalines as antimicrobial agents have shown that compounds within this chemical class possess potent antibacterial activity compared to standard treatments like tetracycline. This points to the potential of these compounds in developing new antimicrobial agents with specific efficacy against bacterial pathogens (Badran et al., 2003).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN6O/c25-18-10-8-17(9-11-18)16-26-22(32)13-12-21-28-29-24-23(30-14-4-1-5-15-30)27-19-6-2-3-7-20(19)31(21)24/h2-3,6-11H,1,4-5,12-16H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWUIIGDZRAFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide

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